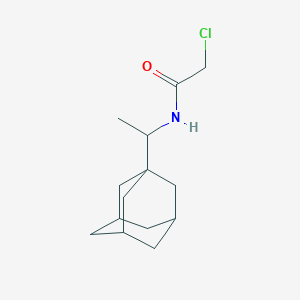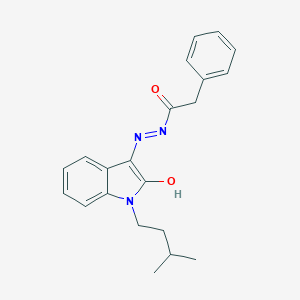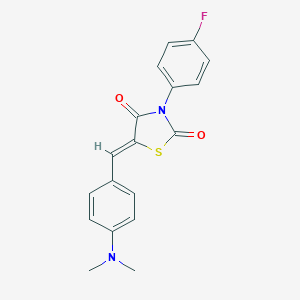
(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a type of heterocyclic compound . It’s part of a series of compounds that have been synthesized and characterized for potential antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of these types of compounds involves the condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes . This process has been used to create a series of ten 4-(4-(dimethylamino)benzylidene)-1-(4-(3-(aryl)acryloyl) phenyl)-2-phenyl-1H-imidazol-5(4H)-ones .Molecular Structure Analysis
The molecular structure of these compounds was characterized by FT-IR, 1H NMR, 13C NMR, Mass spectral studies, and elemental analysis .Chemical Reactions Analysis
These compounds have been tested for their antimicrobial activity against gram-positive bacteria B. subtilis, S. aureus, gram-negative bacteria E. coli, P. vulgaris, and the yeast C. albicans . They were also tested for antioxidant activity by the DPPH method .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One of the primary research applications of thiazolidine-2,4-dione derivatives, similar to (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, is their antiproliferative activity against human cancer cell lines. A study by Chandrappa et al. (2008) synthesized a series of novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative effects against various carcinoma cell lines. The study found that certain compounds exhibited potent antiproliferative activity, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Metabolic Effects
Thiazolidinediones, including derivatives like (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, are also researched for their metabolic effects, particularly in the context of insulin resistance and diabetes. Araújo et al. (2011) investigated the effects of benzylidene thiazolidinedione (BTZD) derivatives on insulin resistance associated with metabolic disorders in high-fat diet-induced mice. The study found that these derivatives could reduce insulin resistance and ameliorate associated metabolic abnormalities without causing significant adverse effects, suggesting their potential as therapeutic agents for metabolic diseases (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).
Photophysical Properties
Research on thiazolidine-2,4-dione derivatives extends to their photophysical properties and potential applications in electroluminescent devices. Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including a derivative similar to (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, and explored their application in organic light-emitting devices. The study highlighted the promising photophysical properties of these compounds in solution and polymer films, opening avenues for their use in the development of color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Zukünftige Richtungen
The future directions for research into these compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the design of new compounds as antibacterial agents has become one of the most important areas of research today . The biochemical similarity of the human cell and fungi forms a handicap for selective activity and also the resistance is the main problem encountered in developing safe and efficient antifungal drugs .
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(18(23)24-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGABHPJLRCMPR-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

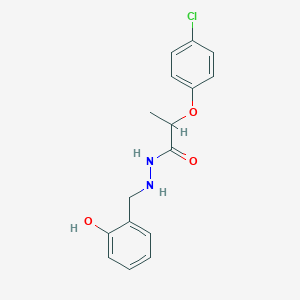
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
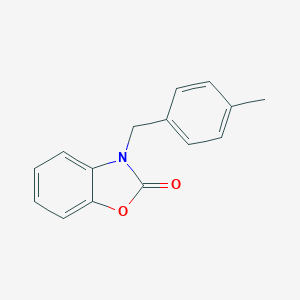
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
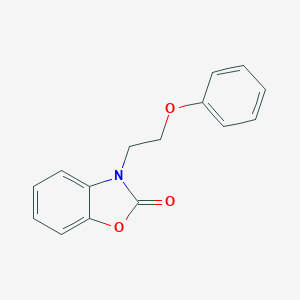
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
